

AMBROX DL (Ambroxol Hydrochloride): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMBROX DL	
Cat. No.:	B1205197	Get Quote

CAS Number: 3738-00-9 (Note: This CAS number refers to **Ambrox DL**, a fragrance ingredient. This guide focuses on the pharmacologically active Ambroxol Hydrochloride, CAS Number 23828-92-4).

Introduction

Ambroxol hydrochloride is a widely utilized mucolytic agent renowned for its efficacy in the treatment of respiratory conditions characterized by the production of viscous or excessive mucus. A metabolite of bromhexine, ambroxol has been in clinical use since 1978 for treating a variety of bronchopulmonary diseases, including acute and chronic bronchitis.[1][2][3] Its therapeutic actions extend beyond its secretolytic properties, encompassing anti-inflammatory, antioxidant, and local anesthetic effects.[2][3] This technical guide provides an in-depth overview of ambroxol hydrochloride, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of Ambroxol Hydrochloride is presented in the table below.

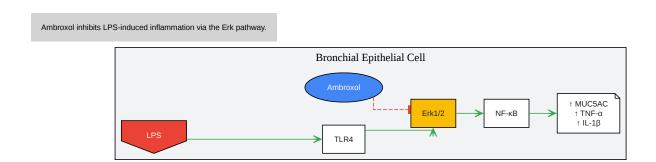
Property	Value	Reference
Chemical Name	trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride	[4]
CAS Number	23828-92-4	[5]
Molecular Formula	C13H18Br2N2O·HCl	[6]
Molecular Weight	414.56 g/mol	[6]
Appearance	Odorless, crystalline powder	[7]
Melting Point	75-76 °C	[8]
Boiling Point	273.9 °C at 760 mmHg	[8]
Flash Point	104.8 °C	[8]
Density	0.939 g/cm ³	[8]
Solubility	Does not mix well with water	[7]

Mechanism of Action

Ambroxol hydrochloride exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it functions as a mucokinetic and secretolytic agent.[3] It stimulates the production and release of pulmonary surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls and improves its transport.[2][3] This action facilitates mucociliary clearance, making it easier to expectorate mucus.[3]

Beyond its effects on mucus, ambroxol exhibits several other pharmacological activities:

- Anti-inflammatory and Antioxidant Properties: Ambroxol can reduce the release of inflammatory cytokines and histamine and scavenge free radicals.[2]
- Local Anesthetic Effect: It acts as a potent inhibitor of neuronal Na+ channels, which explains
 its use in relieving sore throat pain.[2]



- Enhancement of Antibiotic Penetration: Ambroxol can increase the concentration of various antibiotics in the lungs, suggesting a synergistic effect when co-administered for respiratory infections.[1][3]
- Autophagy Induction: Both ambroxol and its parent compound, bromhexine, have been shown to induce autophagy in various cell types.[2]

Recent research has also explored the potential of ambroxol in neurodegenerative diseases like Parkinson's, where it is thought to improve the function of the enzyme glucocerebrosidase (GCase).[9][10]

Signaling Pathways

Ambroxol has been shown to modulate specific signaling pathways to exert its anti-inflammatory and secretolytic effects. One key pathway is the extracellular signal-regulated kinase (Erk) 1/2 signaling pathway. In studies involving lipopolysaccharide (LPS)-induced airway inflammation, ambroxol was found to inhibit the expression of MUC5AC, TNF-α, and IL-1β by suppressing the Erk signaling pathway.[11][12]

Click to download full resolution via product page

Caption: Ambroxol's inhibition of the Erk signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of ambroxol hydrochloride has been well-characterized.

Parameter	Value	Route of Administration	Reference
Bioavailability	~79%	Oral (immediate- release)	[13]
Time to Peak Plasma Concentration (Tmax)	1-2.5 hours	Oral (immediate- release)	[13]
Plasma Protein Binding	~90%	-	[13]
Volume of Distribution (Vd)	~552 L	-	[13]
Metabolism	Primarily in the liver via glucuronidation (CYP3A4)	-	[13]
Elimination Half-life (t½)	~10 hours	-	[13]
Excretion	Mainly via urine (~83%)	-	[13]

A comparative study of ambroxol hydrochloride aerosol and injection showed similar bioavailability.[14]

Synthesis of Ambroxol Hydrochloride

Several synthetic routes for ambroxol hydrochloride have been developed. A common method involves the following key steps:[6]

- Bromination: Starting from a suitable precursor like o-nitrobenzaldehyde or methyl 2aminobenzoate.[6][15]
- Condensation: Reaction with trans-4-aminocyclohexanol.[15]

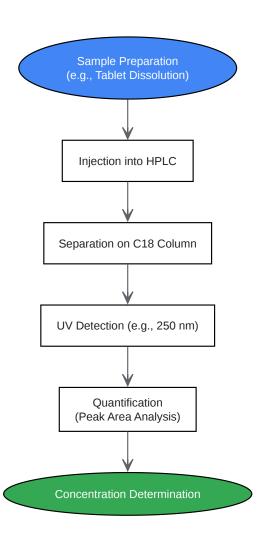
- Reduction: Reduction of the nitro group and/or other intermediates.[15]
- Salification: Formation of the hydrochloride salt.[6]

The overall yield for some reported synthetic methods is around 54.6%.[6]

Click to download full resolution via product page

Caption: A generalized synthetic workflow for Ambroxol HCl.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification


A robust and widely used method for the quantification of ambroxol hydrochloride in pharmaceutical formulations and biological samples is High-Performance Liquid Chromatography (HPLC).[16][17]

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.[17]
- Column: A reversed-phase C18 column is commonly used.[16]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acid like phosphoric acid to improve peak shape. A typical ratio is acetonitrile and water (pH 3.5) in a 60:40 v/v ratio.[16][17]
- Flow Rate: Optimized in the range of 0.5 to 1.5 mL/min.[16]

- Detection: UV detection at a wavelength of 250 nm or 229 nm.[17][18]
- Sample Preparation: For tablet formulations, a specific weight of the powdered tablets is
 dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system.
 [18] For biological samples, an extraction step is required to isolate the drug.
- Validation: The method must be validated for linearity, precision (repeatability and intermediate precision), accuracy, and robustness according to ICH guidelines.[16][18]

Experimental workflow for HPLC quantification of Ambroxol.

Click to download full resolution via product page

Caption: A standard workflow for HPLC analysis of Ambroxol.

Clinical Development and Safety

Ambroxol has a long history of clinical use and is generally well-tolerated.[1][19] Common side effects are mild and may include gastrointestinal symptoms like nausea and diarrhea.[19]

Current Clinical Trials

Beyond its established use in respiratory diseases, ambroxol is being investigated for other indications, most notably for Parkinson's disease.[9] Phase II and III clinical trials are underway to evaluate its potential as a disease-modifying therapy.[9][20] These trials are assessing the safety and efficacy of high-dose ambroxol in slowing the progression of the disease.[20]

Key Aspects of Ongoing Parkinson's Disease Trials:

- Dosage: High doses, up to 1260 mg/day, are being investigated.[20]
- Duration: Long-term studies, some lasting up to 104 weeks.[20]
- Design: Randomized, double-blind, placebo-controlled trials.[20]
- Primary Outcome: To assess if ambroxol can slow the progression of Parkinson's disease.
 [20]

Conclusion

Ambroxol hydrochloride is a well-established pharmaceutical agent with a robust profile as a mucolytic. Its multifaceted mechanism of action, including anti-inflammatory and antioxidant properties, continues to be an area of active research. The ongoing clinical trials for neurodegenerative diseases highlight the potential for repurposing this drug for new therapeutic applications. This guide provides a comprehensive technical overview to support further research and development efforts related to ambroxol hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. caelo.de [caelo.de]
- 6. Synthesis for Ambroxol Hydrochloride [chinjmap.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. Cas 3738-00-9, AMBROX DL | lookchem [lookchem.com]
- 9. One moment, please... [parkinson.ca]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. mims.com [mims.com]
- 14. Pharmacokinetics and Relative Bioavailability of Ambroxol Hydrochloride Aerosol and Injection, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
- 15. CN104788326A Synthesis method of ambroxol hydrochloride Google Patents [patents.google.com]
- 16. longdom.org [longdom.org]
- 17. Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations PMC [pmc.ncbi.nlm.nih.gov]
- 18. RP-HPLC and Spectrophotometric Estimation of Ambroxol Hydrochloride and Cetirizine Hydrochloride in Combined Dosage Form PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]

• To cite this document: BenchChem. [AMBROX DL (Ambroxol Hydrochloride): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205197#ambrox-dl-cas-number-3738-00-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com